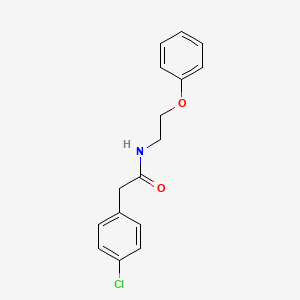![molecular formula C25H21NO3 B6544001 4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide CAS No. 929504-27-8](/img/structure/B6544001.png)
4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide (also known as 4-MMB-Bz) is an organic compound that has recently gained attention in the scientific community for its potential applications in various fields. 4-MMB-Bz has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, it has also been studied for its ability to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
Applications De Recherche Scientifique
4-MMB-Bz has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, it has also been studied for its ability to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In particular, it has been found to inhibit the production of the pro-inflammatory prostaglandin E2 (PGE2) in macrophages. It has also been found to inhibit the growth of certain cancer cells, such as breast cancer cells, and to reduce the viability of certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 4-MMB-Bz is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). It is also believed that 4-MMB-Bz may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
4-MMB-Bz has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of the pro-inflammatory prostaglandin E2 (PGE2) in macrophages. It has also been found to inhibit the growth of certain cancer cells, such as breast cancer cells, and to reduce the viability of certain cancer cell lines. In addition, it has been found to have anti-oxidant effects, as well as anti-inflammatory, anti-cancer, and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 4-MMB-Bz for laboratory experiments include its ease of synthesis, its ability to modulate the activity of certain enzymes, and its potential for use in various scientific fields. However, the compound also has some limitations. For example, its mechanism of action is not yet fully understood, and its effects on humans have not yet been studied.
Orientations Futures
The potential applications of 4-MMB-Bz in various scientific fields are still being explored. Future research could focus on further elucidating the mechanism of action of 4-MMB-Bz and investigating its effects on humans. In addition, further research could focus on exploring the potential uses of 4-MMB-Bz in the fields of cancer research, drug discovery, and drug delivery. Finally, research could also focus on the development of new synthesis methods for 4-MMB-Bz.
Méthodes De Synthèse
4-MMB-Bz is synthesized by a two-step reaction. First, 4-methylbenzoyl chloride is reacted with 3-methyl-2-benzofuran-6-yl-benzamide in the presence of an acid catalyst to form 4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide. The second step involves the reaction of the this compound with a base to form 4-MMB-Bz.
Propriétés
IUPAC Name |
4-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3/c1-15-4-8-18(9-5-15)23(27)24-17(3)21-13-12-20(14-22(21)29-24)26-25(28)19-10-6-16(2)7-11-19/h4-14H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQXUQFJRQKHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(thiophen-3-yl)methyl]-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B6543918.png)
![N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543928.png)
![N-{4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B6543934.png)
![2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(naphthalen-1-yl)acetamide](/img/structure/B6543936.png)

![1-(2-fluorophenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B6543952.png)
![1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(prop-2-en-1-yl)urea](/img/structure/B6543960.png)
![3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6543963.png)
![(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide](/img/structure/B6543983.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide](/img/structure/B6543984.png)
![2-methyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B6543998.png)
![4-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B6544006.png)
![2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B6544011.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide](/img/structure/B6544014.png)